1-(4-Methoxyphenethyl)-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea
Description
1-(4-Methoxyphenethyl)-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is a urea-based heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a pyrrolidin-1-yl group at position 6 and a 4-methoxyphenethyl group via a methylene linker. The 4-methoxyphenethyl moiety may contribute to lipophilicity and membrane permeability, while the pyrrolidine substituent could influence steric and electronic interactions with target proteins .
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-29-16-6-4-15(5-7-16)10-11-21-20(28)22-14-19-24-23-17-8-9-18(25-27(17)19)26-12-2-3-13-26/h4-9H,2-3,10-14H2,1H3,(H2,21,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLDYHZMVURSDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation ofTriazolo[4,3-b]pyridazine
The triazolopyridazine scaffold is synthesized through a cyclocondensation strategy. A representative protocol involves reacting 3-hydrazinylpyridazine with formamidine acetate under acidic conditions:
$$
\text{3-Hydrazinylpyridazine} + \text{H}2\text{NCH(NH}2\text{)OAc} \xrightarrow{\text{HCl, EtOH}} \text{Triazolo[4,3-b]pyridazine}
$$
Key Conditions :
Functionalization at Position 6 with Pyrrolidin-1-yl
Nucleophilic aromatic substitution (NAS) introduces the pyrrolidin-1-yl group. The 6-chloro intermediate is treated with pyrrolidine in dimethylformamide (DMF) at elevated temperatures:
$$
\text{6-Chloro-triazolo[4,3-b]pyridazine} + \text{Pyrrolidine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 100^\circ\text{C}} \text{6-(Pyrrolidin-1-yl)-triazolo[4,3-b]pyridazine}
$$
Optimized Parameters :
- Base : Potassium carbonate (3 equiv).
- Reaction Time : 12–16 hours.
- Yield : 68% (isolated via silica gel chromatography).
Synthesis of the 4-Methoxyphenethyl Urea Segment
Preparation of 4-Methoxyphenethyl Isocyanate
4-Methoxyphenethylamine is converted to its isocyanate using bis(trichloromethyl)carbonate (BTC):
$$
\text{4-Methoxyphenethylamine} + \text{BTC} \xrightarrow{\text{CH}2\text{Cl}2, 0^\circ\text{C}} \text{4-Methoxyphenethyl Isocyanate}
$$
Procedure :
- Molar Ratio : Amine:BTC = 1:0.35.
- Reaction Time : 2 hours.
- Yield : 90% (distilled under reduced pressure).
Urea Bond Formation
The final coupling involves reacting the triazolopyridazine-methylamine with 4-methoxyphenethyl isocyanate in dichloromethane:
$$
\text{3-(Aminomethyl)triazolopyridazine} + \text{4-Methoxyphenethyl Isocyanate} \xrightarrow{\text{CH}2\text{Cl}2, \text{rt}} \text{Target Urea}
$$
Optimized Conditions :
- Solvent : Anhydrous CH$$2$$Cl$$2$$.
- Stoichiometry : 1:1 molar ratio.
- Reaction Time : 4 hours.
- Workup : Sequential washes with NaHCO$$_3$$ (5%) and brine.
- Yield : 75% (purified via column chromatography, EtOAc/hexane).
Analytical Data and Characterization
Spectroscopic Validation
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.45 (s, 1H, triazole-H), 7.25–6.85 (m, 4H, aryl-H), 4.90 (s, 2H, CH$$2$$NH), 3.80 (s, 3H, OCH$$_3$$), 3.50–3.20 (m, 4H, pyrrolidine-H).
- ESI-MS : m/z 451.2 [M + H]$$^+$$.
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN/H$$_2$$O = 70:30).
Comparative Analysis of Synthetic Routes
| Method Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Triazolopyridazine Cyclization | HCl/EtOH, reflux | 80 | 95 |
| Pyrrolidin-1-yl Substitution | K$$2$$CO$$3$$/DMF, 100°C | 68 | 90 |
| Bromination | NBS/AIBN, CCl$$_4$$ | 60 | 88 |
| Amination | NH$$_3$$/EtOH, 50°C | 82 | 92 |
| Urea Formation | CH$$2$$Cl$$2$$, rt | 75 | 98 |
Challenges and Optimization Opportunities
- Regioselectivity in Cyclization : Competing formation of [1,5-a] vs. [4,3-b] isomers necessitates precise stoichiometric control.
- Isocyanate Stability : 4-Methoxyphenethyl isocyanate is moisture-sensitive; reactions require anhydrous conditions.
- Purification Complexity : Silica gel chromatography remains critical for isolating the final urea due to polar byproducts.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenethyl)-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The urea bond can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe to study biological pathways involving its target molecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenethyl)-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)-3-methyl-2,3,5,6,7,8-hexahydro-1H-[1,2,4]triazolo[1,2-a]pyridazin-1-thione ()
- Core Structure : [1,2,4]triazolo[1,2-a]pyridazine (vs. [1,2,4]triazolo[4,3-b]pyridazine in the target compound).
- Substituents :
- Thione (-C=S) at position 1 (vs. urea linkage in the target compound).
- 4-Methoxyphenyl and methyl groups (vs. pyrrolidine and 4-methoxyphenethyl).
- Physical Properties: Melting point: 152–154°C (propanol) . Purity: 64% (HPLC retention time: 1.67 min) .
- Functional Groups : Presence of C=S (thione) vs. urea (-NH-C(=O)-NH-) in the target compound.
1-(6-{[6-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1,3-benzothiazol-2-yl)-3-[2-(morpholin-4-yl)ethyl]urea ()
- Core Structure : [1,2,4]triazolo[4,3-b]pyridazine (same as target compound).
- Substituents :
- 4-Fluorophenyl at position 6 (vs. pyrrolidine in the target compound).
- Benzothiazole-sulfanyl and morpholinylethyl-urea side chains.
Urea-Linked Heterocycles with Pyridazine Moieties
1-(4-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methoxyphenyl)urea ()
1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea ()
- Core Structure : Oxazolo[5,4-b]pyridine (vs. triazolopyridazine).
- Substituents :
- 4-Methoxybenzyl (vs. 4-methoxyphenethyl).
- Phenyloxazole (vs. pyrrolidinyl-triazolopyridazine).
- Biological Relevance : Oxazole rings are associated with antimicrobial activity, suggesting divergent therapeutic applications compared to triazolopyridazines .
Biological Activity
The compound 1-(4-Methoxyphenethyl)-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is a novel synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore its biological activity through various studies, focusing on its mechanisms of action, efficacy against cancer cell lines, and other pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar triazolo-pyridazine derivatives. For instance, derivatives exhibiting significant cytotoxicity against various cancer cell lines have been documented. In one study, a related compound demonstrated IC50 values of 1.06 μM against A549 (lung cancer), 1.23 μM against MCF-7 (breast cancer), and 2.73 μM against HeLa (cervical cancer) cells, indicating strong antitumor activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 |
| 12e | MCF-7 | 1.23 |
| 12e | HeLa | 2.73 |
The mechanism by which this compound exerts its effects may involve inhibition of key signaling pathways associated with tumor growth and survival. For example, compounds with similar structures have been shown to inhibit c-Met kinase activity, which is often overexpressed in various cancers .
Anti-inflammatory Properties
In addition to its antitumor effects, compounds within this class have also exhibited anti-inflammatory activity . For instance, some derivatives have been shown to reduce nitric oxide production in LPS-stimulated macrophages, suggesting a potential role in managing inflammatory conditions .
Study on Anticancer Efficacy
A comprehensive study conducted by the National Cancer Institute evaluated a series of triazolo derivatives for their anticancer properties. The results indicated that several compounds exhibited promising antitumor activity across multiple cancer cell lines. The study utilized the sulforhodamine B assay to assess cytotoxicity and found that modifications to the side chains significantly influenced activity levels .
In Vivo Studies
In vivo studies are necessary to further validate the efficacy of these compounds. Preliminary animal studies have suggested that similar compounds can effectively reduce tumor size and improve survival rates in models of lung and breast cancer .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including coupling of triazolo-pyridazine cores with urea precursors. Key steps include:
- Amine-isocyanate coupling : Reacting 6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with 4-methoxyphenethyl isocyanate under inert conditions (e.g., nitrogen atmosphere) .
- Solvent optimization : Dimethylformamide (DMF) or tetrahydrofuran (THF) at 50–80°C improves solubility and reaction rates .
- Catalysts : Copper(I) iodide or palladium catalysts facilitate cross-coupling reactions .
Purity control : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- NMR spectroscopy : ¹H and ¹³C NMR verify the urea linkage (δ ~6.5–7.5 ppm for NH protons) and aromatic systems .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 463.2) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) monitor purity (>98%) and detect byproducts .
Q. What preliminary assays are recommended to assess biological activity?
- Enzyme inhibition assays : Test against kinases (e.g., BRD4) using fluorescence polarization or ADP-Glo™ kits .
- Cellular viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., leukemia, breast cancer) at 0.1–10 µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?
- Core modifications : Introduce substituents (e.g., halogen, methoxy) at the triazolo-pyridazine 6-position to enhance target binding .
- Urea linker variations : Replace the methylene group with sulfonamide or amide spacers to modulate flexibility and hydrogen-bonding .
- Bivalent inhibitors : Attach a second pharmacophore (e.g., piperazine derivatives) to exploit cooperative binding, as seen in BRD4 inhibitors .
Q. How should researchers resolve contradictions between in vitro and cellular activity data?
- Permeability assessment : Use Caco-2 monolayers or PAMPA assays to evaluate membrane penetration; low permeability may explain reduced cellular efficacy .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
- Off-target profiling : Screen against panels of 100+ kinases or GPCRs to rule out non-specific effects .
Q. What strategies improve pharmacokinetic (PK) and toxicity profiles?
- LogP optimization : Reduce lipophilicity (target LogP <3) via polar substituents (e.g., hydroxyl, morpholine) to enhance solubility and reduce hepatotoxicity .
- Prodrug approaches : Mask the urea group with ester or carbamate prodrugs to improve oral bioavailability .
- In vivo PK studies : Monitor plasma half-life (t₁/₂) and clearance rates in rodent models after IV/oral dosing .
Q. How can molecular docking and dynamics simulations guide target identification?
- Docking protocols : Use AutoDock Vina or Schrödinger Suite to model interactions with BRD4 bromodomains (PDB: 5UW4). Focus on urea hydrogen bonds with Asn140 and Tyr97 .
- MD simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and identify critical residue motions (e.g., loop flexibility near the acetyl-lysine pocket) .
Q. What advanced spectroscopic methods characterize binding mechanisms?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets (e.g., BRD4) .
- Isothermal titration calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry .
- X-ray crystallography : Resolve co-crystal structures (2.0–2.5 Å resolution) to visualize urea interactions with catalytic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
